人参皂苷R1

描述

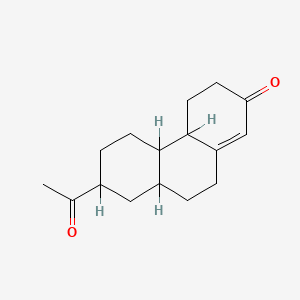

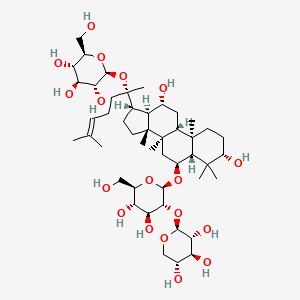

三七皂苷 R1 是一种从三七 (Panax notoginseng) 根部分离得到的皂苷类化合物,三七是一种传统的中国药材。 该化合物以其多种药理活性而闻名,包括抗炎、抗氧化和心血管保护作用 。近年来,由于其在多种疾病中潜在的治疗应用,它引起了广泛关注。

科学研究应用

化学: 它被用作三七产品质量控制中的参考化合物。

生物学: 研究表明,三七皂苷 R1 促进干细胞的增殖和分化,使其在再生医学中具有价值.

作用机制

生化分析

Biochemical Properties

Notoginsenoside R1 plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Notoginsenoside R1 has been shown to inhibit the activation of the TAK1-JNK/p38 signaling pathway, thereby reducing apoptosis in myocardial cells . Additionally, it interacts with the MAPK signaling pathway, inhibiting hepatic stellate cell activation and liver fibrosis . These interactions highlight the compound’s potential in modulating key biochemical pathways involved in inflammation and cell survival.

Cellular Effects

Notoginsenoside R1 exerts significant effects on various cell types and cellular processes. It promotes angiogenesis and wound healing by inactivating the Notch signaling pathway in human microvascular endothelial cells . In intestinal epithelial cells, Notoginsenoside R1 enhances epithelial repair and reduces cell apoptosis by activating the Wnt/β-Catenin signaling pathway . Furthermore, it has been shown to stimulate neurogenesis and oligodendrogenesis in neuronal cells, contributing to long-term functional recovery after ischemic stroke . These cellular effects underscore the compound’s potential in promoting tissue repair and regeneration.

Molecular Mechanism

The molecular mechanism of Notoginsenoside R1 involves several key interactions at the molecular level. It binds to and inhibits the activity of TAK1, subsequently suppressing the JNK/p38 signaling pathway and reducing cardiomyocyte apoptosis . In the context of sepsis-induced cardiomyopathy, Notoginsenoside R1 regulates the expression of tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammation and cardiac dysfunction . Additionally, it modulates the NLRP3 inflammasome pathway, reducing foam cell formation and atherosclerotic lesion development . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Notoginsenoside R1 have been observed to change over time. For instance, in a study on colitis mice, Notoginsenoside R1 administration over ten days resulted in dose-dependent amelioration of mucosal inflammation and enhanced epithelial repair . The compound’s stability and long-term effects on cellular function have also been demonstrated in various in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of Notoginsenoside R1 vary with different dosages in animal models. In myocardial ischemia/reperfusion injury models, a dosage of 25 mg/kg administered every 2 hours significantly decreased myocardial infarction area and improved cardiac function . In sepsis-induced cardiomyopathy models, Notoginsenoside R1 intervention increased the survival rate of septic mice and reduced cardiac fibrosis . High doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

Notoginsenoside R1 is involved in several metabolic pathways, including lipid metabolism and energy supply processes. It regulates the PI3K/AKT pathway, enhancing the activity of estrogen receptor α-dependent phosphoinositide 3-kinase and nuclear factor erythroid-2-related factor 2 pathways . Additionally, it modulates the nuclear factor-κB and mitogen-activated protein kinase pathways, contributing to its anti-inflammatory and antioxidant effects . These metabolic interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of Notoginsenoside R1 within cells and tissues involve various transporters and binding proteins. The compound exhibits high permeability and bioavailability, which are enhanced by its metabolites produced through deglycosylation . In studies on intestinal permeability, Notoginsenoside R1 was shown to be effectively transported across Caco-2 cells . These findings suggest that the compound can be efficiently distributed within the body, reaching target tissues and exerting its therapeutic effects.

Subcellular Localization

Notoginsenoside R1’s subcellular localization plays a critical role in its activity and function. In intestinal epithelial cells, the compound promotes the proliferation and differentiation of intestinal stem cells through the activation of the Wnt signaling pathway . Additionally, in human skin fibroblasts and microvascular endothelial cells, Notoginsenoside R1 facilitates angiogenesis and wound repair by inhibiting Notch signaling . These subcellular interactions underscore the compound’s ability to target specific cellular compartments and modulate key biological processes.

准备方法

合成路线和反应条件: 三七皂苷 R1 的制备涉及多个步骤,包括提取、纯化和化学合成。提取过程通常采用乙醇或甲醇等溶剂从植物材料中分离化合物。纯化通过高效液相色谱 (HPLC) 等技术实现。

工业生产方法: 在工业环境中,三七皂苷 R1 可以采用生物技术方法生产,如发酵和酶促生物转化。 与传统的提取技术相比,这些方法提供了更高的产量和纯度 .

化学反应分析

反应类型: 三七皂苷 R1 会经历各种化学反应,包括氧化、还原和水解。这些反应对于修饰化合物的结构以增强其药理特性至关重要。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

水解: 酸性或碱性条件可以诱导水解,导致化合物中糖苷键的断裂。

形成的主要产物: 这些反应形成的主要产物包括三七皂苷 R1 的各种衍生物,它们可能表现出不同的药理活性 .

相似化合物的比较

三七皂苷 R1 通常与其他从三七中分离得到的皂苷进行比较,如人参皂苷 Rb1、人参皂苷 Rg1 和人参皂苷 Rd。 虽然这些化合物具有相似的结构和药理活性,但三七皂苷 R1 由于其特殊的糖苷键和独特的生物学效应而独一无二 .

类似化合物:

- 人参皂苷 Rb1

- 人参皂苷 Rg1

- 人参皂苷 Rd

三七皂苷 R1 以其强大的抗炎和心血管保护特性而著称,使其成为进一步研究和治疗开发的有希望的候选者。

属性

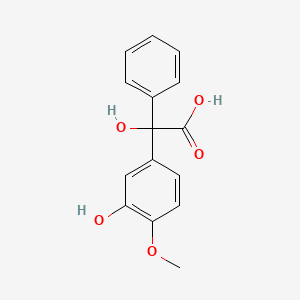

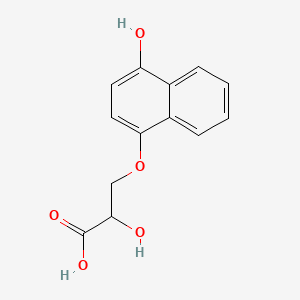

IUPAC Name |

2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-41-37(59)34(56)32(54)26(18-48)62-41)22-11-15-45(6)30(22)23(50)16-28-44(5)14-12-29(52)43(3,4)39(44)25(17-46(28,45)7)61-42-38(35(57)33(55)27(19-49)63-42)64-40-36(58)31(53)24(51)20-60-40/h10,22-42,48-59H,9,11-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWNQMSUYAGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80418-24-2 | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6-Trimethyl-7-oxa-2,4-diazabicyclo[4.1.0]heptane-3,5-dione](/img/structure/B1221404.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-](/img/structure/B1221405.png)

![Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-](/img/structure/B1221408.png)